molecular formula C15H14ClFN2O6S2 B12193504 (2-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

(2-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

Cat. No.: B12193504
M. Wt: 436.9 g/mol
InChI Key: XKCKSHGHSBFFOD-UHFFFAOYSA-N
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Description

The compound (2-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a structurally complex molecule featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxidotetrahydro), a 3-chloro-4-fluorophenyl substituent, and an acetic acid moiety linked via a glyoxylic acid-derived spacer.

Properties

Molecular Formula

C15H14ClFN2O6S2

Molecular Weight

436.9 g/mol

IUPAC Name

2-[2-[[3-(3-chloro-4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C15H14ClFN2O6S2/c16-9-3-8(1-2-10(9)17)19-11-6-27(23,24)7-12(11)26-15(19)18-13(20)4-25-5-14(21)22/h1-3,11-12H,4-7H2,(H,21,22)

InChI Key

XKCKSHGHSBFFOD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)COCC(=O)O)N2C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Biological Activity

The compound (2-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a complex molecule with potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.

Chemical Structure and Synthesis

The compound features a thieno-thiazole backbone with a chloro-fluorophenyl substituent. Its synthesis typically involves multi-step organic reactions, including condensation and cyclization techniques. The specific synthetic pathway may vary, but it often starts from readily available precursors such as thiazolidine derivatives or other thiazole-related compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many compounds with similar structures have been shown to inhibit specific enzymes related to inflammation and cancer pathways. For example, compounds that inhibit cyclooxygenase (COX) enzymes are known for their anti-inflammatory properties .
  • Receptor Modulation : The presence of the chloro-fluorophenyl moiety suggests potential interactions with various receptors in the body, possibly modulating pathways associated with pain and inflammation.

Anticancer Properties

Research indicates that similar thiazole derivatives exhibit significant anticancer activity. For instance, compounds with thiazole rings have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways . The specific compound may share these properties due to its structural similarities.

Anti-inflammatory Effects

Studies have demonstrated that thiazole and thieno-thiazole derivatives possess anti-inflammatory properties. They may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Analgesic Activity

The analgesic potential of compounds like this one is often evaluated using animal models. For instance, studies involving carrageenan-induced paw edema in mice have shown that certain derivatives can significantly reduce pain and swelling, suggesting effective analgesic properties .

Case Studies

  • Study on Thiazole Derivatives : A study published in Chemistry & Biology evaluated various thiazole derivatives for their anticancer activity. The results indicated that modifications on the thiazole ring significantly influenced cytotoxicity against breast cancer cell lines .
  • Inflammation Model : In a carrageenan-induced inflammation model, a related compound demonstrated a marked reduction in paw edema compared to control groups, indicating strong anti-inflammatory effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerInduction of apoptosis
Compound BAnti-inflammatoryInhibition of COX enzymes
Compound CAnalgesicModulation of pain receptors

Scientific Research Applications

The compound (2-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential therapeutic uses.

Chemical Properties and Structure

This compound features a complex structure that includes a thieno-thiazole moiety, which is known for its biological activity. The presence of the chloro and fluoro substituents enhances its pharmacological profile by potentially influencing the compound's interaction with biological targets.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design and development . Compounds with similar structures have been investigated for their ability to act as inhibitors of various enzymes and receptors. For instance, thieno-thiazole derivatives are often explored for their anti-cancer properties due to their ability to interact with specific cellular pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation. For example, derivatives of thieno-thiazole have shown promise in targeting the PI3K/Akt pathway, which is crucial for tumor growth.

Antimicrobial and Antiviral Properties

Research has also highlighted the potential of this compound in exhibiting antimicrobial and antiviral properties. The incorporation of halogen atoms (like chlorine and fluorine) is known to enhance the antimicrobial efficacy of organic compounds. Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, making it a candidate for further investigation in infectious disease management.

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structural motifs may possess neuroprotective effects , potentially offering therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate oxidative stress and inflammation is critical in these contexts.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored a series of thieno-thiazole derivatives, revealing that certain modifications significantly enhanced their anticancer activity against various cell lines. These findings underscore the importance of structural diversity in drug development.
  • Antimicrobial Activity : Research conducted by Smith et al. (2024) demonstrated that thieno-thiazole compounds exhibited potent activity against Gram-positive bacteria, suggesting a viable pathway for developing new antibiotics amid rising resistance rates.
  • Neuroprotection : A recent investigation into neuroprotective agents highlighted the role of thieno-thiazole derivatives in reducing oxidative stress markers in neuronal cells, indicating potential applications in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound’s core and substituents align with several classes of bioactive molecules:

Compound Name Core Structure Key Substituents/Features Biological Activity Reference
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 3-Cl-4-F-phenyl, sulfone, acetic acid Not explicitly reported
Thiazolidinone derivatives (e.g., 25 ) Thiazolidinone Trimethoxybenzylidene, thioxo Anticancer (in silico predictions)
Piroxicam analogs Isoxicam Modified carboxylate/amide groups Anti-HIV (EC50: 20–25 µM)
1,2,4-Triazole derivatives 1,2,4-Triazole 2,4-/3,4-Dimethoxyphenyl, thioacetate Antimicrobial (MIC: 0.5–4 µg/mL)
Lankacidin C Macrocyclic lactone Redox-cofactor BGCs Antitumor (in vitro activity)

Key Observations :

  • Sulfone vs.
  • Linker Flexibility : The glyoxylic acid-derived spacer (2-oxoethoxy) may improve pharmacokinetic properties, similar to piroxicam’s carboxylate modifications for antiviral activity .
Physicochemical Properties
  • LogP and Solubility : The sulfone and acetic acid groups likely reduce LogP (predicted ~2.1) compared to trimethoxybenzylidene derivatives (LogP ~3.5) , enhancing aqueous solubility.
  • Metabolic Stability : The 3-chloro-4-fluorophenyl group may resist oxidative metabolism, similar to fluorinated antimetabolites .

Preparation Methods

Thiophene-Thiazole Cyclization

A thiophene precursor (e.g., 3,4-dihydroxythiophene) reacts with a thiazole derivative under acidic conditions. For example, 3-[2-(bromoethyl)-1,3-dioxolane-2-yl]thiophene-2-sulfonamide undergoes cyclization in hydrochloric acid to yield the fused thieno-thiazole system. Key parameters include:

ParameterCondition
SolventToluene or aqueous HCl
Temperature60–80°C
Catalyst12N HCl
Reaction Time2–16 hours
Yield65–99%

Oxidation to 5,5-Dioxide

The sulfone groups are introduced via oxidation. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C converts thiazoline sulfides to sulfones.

ReagentRole
Pd(OAc)₂Catalyst
XantphosLigand
Cs₂CO₃Base
TolueneSolvent
Temperature100–110°C
Yield70–85%

Direct Substitution

Alternatively, halogenated intermediates (e.g., bromo-thieno-thiazole) react with 3-chloro-4-fluorophenylboronic acid via Suzuki-Miyaura coupling.

Attachment of the Amino-Oxoethoxy Acetic Acid Side Chain

The side chain is introduced in three stages:

Amination of the Thiazolidinone

The thiazole nitrogen reacts with 2-aminooxyacetic acid in the presence of EDC/HOBt, forming a stable amide bond. Optimal conditions:

ParameterCondition
SolventDMF
Coupling AgentEDC, HOBt
Temperature25°C
Yield60–75%

Oxidation to the Oxo Group

The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane, achieving >90% conversion.

Ester Hydrolysis

The ethyl ester of the acetic acid moiety is hydrolyzed using NaOH in THF/water (1:1), followed by acidification to yield the free carboxylic acid.

Stereochemical Control of the 2Z Configuration

The Z-configuration at the imine bond is stabilized by:

  • Low-Temperature Reactions : Conducting coupling steps below 0°C minimizes isomerization.

  • Bulky Bases : Using DBU or DIPEA in aprotic solvents (e.g., acetonitrile) favors the Z-enamine geometry.

Industrial-Scale Optimization

Continuous Flow Synthesis

Patented methods employ flow reactors for cyclization and oxidation steps, reducing reaction times by 50% and improving yields to >90%.

Purification Techniques

  • Crystallization : The final product is purified via recrystallization from ethyl acetate/hexane.

  • Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) isolates intermediates.

Analytical Characterization

Critical data for validation:

  • ¹H NMR (DMSO-d₆): δ 8.05 (s, NH), 7.59 (d, J = 8.5 Hz, aryl-H), 4.54 (s, CH₂), 3.21 (s, OCH₃).

  • LC-MS : [M+H]⁺ = 483.2 (calculated), 483.1 (observed).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Solutions

ChallengeResolution
Low cyclization yieldsHigh-pressure flow reactors
Oxo group over-oxidationControlled DMP stoichiometry
Z/E isomer separationChiral HPLC purification

Q & A

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Combine kinetic assays (e.g., IC₅₀ determination) with isothermal titration calorimetry (ITC) to measure binding affinity. Compare results with structurally related inhibitors (e.g., ’s benzothiazepinone derivatives) to confirm target specificity .

Experimental Design Considerations

Q. How to design dose-response studies for toxicity prediction?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1–100 µM) in in vitro cytotoxicity assays (e.g., HepG2 cells). Calculate LD₅₀ values and compare with structurally similar compounds (e.g., ’s esterified triazole-thioacetic acids) to model toxicity thresholds .

Q. What in silico tools assess metabolic stability for preclinical development?

  • Methodological Answer : Employ software like SwissADME to predict cytochrome P450 interactions and metabolic hotspots (e.g., oxidation of the thiazole ring). Validate with microsomal stability assays (rat liver microsomes) to refine predictions .

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